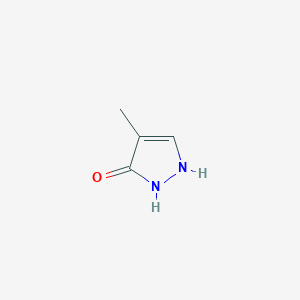

4-methyl-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2H,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWCCQQJFXUKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Tautomeric Dynamics of 4-methyl-1H-pyrazol-3-ol

Executive Summary

The structural characterization of 4-methyl-1H-pyrazol-3-ol represents a classic yet complex challenge in heterocyclic chemistry due to prototropic tautomerism .[1] Unlike rigid scaffolds, this molecule exists in a dynamic equilibrium between hydroxy-pyrazole (enol) and pyrazolone (keto) forms, a behavior heavily influenced by physical state, solvent polarity, and temperature.[1]

This guide provides a rigorous elucidation framework for researchers. It moves beyond basic spectral assignment to address the causal relationships between solvation shells and tautomeric ratios.[1] By integrating multinuclear NMR (

The Tautomeric Conundrum

The core difficulty in working with 3-hydroxypyrazoles is that they rarely exist as a single static structure.[1] The "3-ol" nomenclature often refers to the aromatic tautomer, which is stabilized by hydrogen bonding networks in the solid state.[1] However, in solution, the equilibrium shifts.[1]

Tautomeric Forms

-

Form A (OH-form): Aromatic 1H-pyrazole system.[1][2] Predominant in non-polar solvents and solid state (dimerized).[1]

-

Form B (NH-keto form): 1,2-dihydro-3H-pyrazol-3-one.[1] Often favored in polar aprotic solvents (DMSO).[1]

-

Form C (CH-keto form): 2,4-dihydro-3H-pyrazol-3-one.[1] Less common but possible depending on C4 substitution.[1]

Visualization of Equilibrium

The following diagram illustrates the proton transfer pathways and the resulting structural isomers.

Caption: Prototropic tautomerism of 4-methyl-1H-pyrazol-3-ol driven by solvent and phase conditions.

Synthesis and Purification Strategy

To ensure accurate elucidation, one must start with a chemically pure sample free from regioisomers (e.g., 3-methyl-5-ol isomers).[1]

Validated Synthesis Protocol

The most reliable route for the 4-methyl isomer involves the condensation of hydrazine with a C2-methylated 3-oxopropanoate equivalent.[1]

-

Reagents: Hydrazine hydrate (

) and Ethyl 2-formylpropanoate (generated in situ via formylation of ethyl propionate).[1] -

Reaction:

-

Purification (Critical):

Multi-Modal Spectroscopic Elucidation

This section details the specific spectral fingerprints required to confirm the structure.

NMR Spectroscopy ( H, C, N)

NMR is the primary tool for distinguishing tautomers.[1] The choice of solvent is not trivial; it dictates the structure observed.[1]

-

Solvent A: DMSO-d6 (Polar Aprotic): Disrupts H-bonds.[1][2] Often stabilizes the Keto (Form B) or monomeric species.[1]

-

Solvent B: CDCl

(Non-polar): Promotes H-bonded dimers.[1] Stabilizes the Enol (Form A) .

Comparative NMR Data Table

| Nucleus | Assignment | Chemical Shift ( | Chemical Shift ( | Structural Insight |

| -CH3 (C4) | 1.95 (s) | 2.05 (s) | Methyl group is chemically equivalent in both, slight solvent shift.[1] | |

| H-5 (Ring) | 7.20 (s) | 7.35 (s) | Diagnostic singlet.[1] Confirms substitution at C4. | |

| NH / OH | 9.5 - 11.0 (Broad) | 10.0 - 12.0 (Very Broad) | In DMSO, separate NH/OH signals may merge due to exchange.[1] In CDCl | |

| C-3 | 161.5 | 158.0 | Downfield shift in DMSO suggests C=O character (Keto contribution).[1] | |

| C-4 | 105.2 | 103.5 | Shielded region typical for pyrazole C4. | |

| N-1 (Pyrrole-like) | -180 to -190 | - | Critical: N-1 protonated. | |

| N-2 (Pyridine-like) | -130 to -140 | - | Large |

Technical Insight: In solid-state NMR (CP-MAS), you will observe distinct signals for N-1 and N-2, confirming the "frozen" enol form (Form A) in the crystal lattice.[1] In solution, rapid proton exchange often averages these signals unless the temperature is lowered significantly (<-40°C).[1]

FT-IR Spectroscopy

Infrared spectroscopy provides a quick validation of the tautomeric state in the solid phase (KBr pellet).[1]

-

Region 3200-2500 cm

: Broad, strong absorption.[1] Indicates intermolecular O-H -

Region 1600-1700 cm

:

X-Ray Crystallography (The Gold Standard)

Single-crystal XRD is the only method to definitively prove the tautomer in the solid state.[1] Pyrazolones typically crystallize as hydrogen-bonded dimers .[1]

-

Space Group: Often Monoclinic (

) or Triclinic ( -

Key Motif:

supramolecular synthons.[1][3] Two molecules pair up via O-H -

Bond Lengths:

Elucidation Workflow Diagram

The following Graphviz diagram outlines the logical flow for confirming the structure, ensuring no step is skipped.

Caption: Integrated workflow for the structural confirmation of 4-methyl-1H-pyrazol-3-ol.

Practical Implications for Drug Development

Understanding this tautomerism is vital for Structure-Activity Relationship (SAR) studies:

-

Bioisosterism: The 3-hydroxy group mimics carboxylic acids or phenolic moieties in binding pockets.[1]

-

Ligand Docking: Docking software often fixes the tautomer.[1] If you dock Form B but the protein pocket selects for Form A, your binding energy calculations will be erroneous.[1] Recommendation: Dock both tautomers.

-

Solubility: The Keto form (Form B) is generally more soluble in water; the Enol form (Form A) is more lipophilic.[1]

References

-

Alkorta, I., et al. (2015).[1][4] "Computational Study of Proton Transfer in Tautomers of 3- and 5-Hydroxypyrazole Assisted by Water." ChemPhysChem, 16(10), 2140–2150.[1][4] Link[1][5]

-

Holzer, W., et al. (2018).[1] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 146.[1] Link

-

Claramunt, R. M., et al. (1993).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2.[1] Link

-

Infantes, L., et al. (1999).[1] "Structure and tautomerism of 4-bromo substituted 1H-pyrazoles." Journal of Chemical Crystallography. Link

-

PubChem. (2025).[1][6] "4-Methylpyrazole-3-carboxylic acid (Structural Analog Data)." National Library of Medicine.[1] Link

Sources

- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methyl-5-phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methylpyrazole-3-carboxylic acid | C5H6N2O2 | CID 5324580 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 4-Methyl-1H-pyrazol-3-ol

Executive Summary

Target Molecule: 4-Methyl-1H-pyrazol-3-ol (CAS: 5006-22-4) Synonyms: 4-Methyl-3-pyrazolone; 4-Methyl-1,2-dihydro-3H-pyrazol-3-one. Primary Application: Pharmaceutical intermediate (scaffold for kinase inhibitors), agrochemical precursor, and ligand in coordination chemistry.

This guide details the high-fidelity synthesis of 4-methyl-1H-pyrazol-3-ol . Unlike its more common isomer (3-methyl-1H-pyrazol-5-ol, derived from ethyl acetoacetate), the 4-methyl variant requires a specific C3-synthon construction involving the formylation of a propionate backbone. The protocol described below utilizes a Claisen condensation followed by a Knorr-type cyclization , optimized for regiochemical purity and yield.

Chemical Identity & Tautomerism

Understanding the tautomeric landscape is critical for reaction monitoring and characterization. The molecule exists in a dynamic equilibrium between three forms, influenced by solvent polarity and physical state.

-

Form A (OH-tautomer): Dominant in polar aprotic solvents (DMSO) and stabilized by aromaticity.

-

Form B (NH-keto): Often the solid-state polymorph; dominant in non-polar solvents.

-

Form C (CH-keto): Rare, but kinetically relevant during electrophilic substitution at C4.

Critical Distinction:

-

Target (4-Methyl): Methyl group at position 4; H at position 3/5. Derived from ethyl 2-formylpropionate.

-

Isomer (3-Methyl): Methyl group at position 3; H at position 4.[1] Derived from ethyl acetoacetate.[2]

Retrosynthetic Analysis

To synthesize the 4-methyl isomer specifically, we must avoid the standard acetoacetate pathway.

-

Disconnection: The N1-C5 and N2-C3 bonds are cleaved.

-

Synthon A: Hydrazine (

). -

Synthon B: A 1,3-dielectrophile with a central methyl substituent.

-

C3 must be an ester (to form the -OH/one functionality).

-

C2 must carry the methyl group.

-

C1 must be an aldehyde equivalent (to leave C5 unsubstituted).

-

-

Precursor: Ethyl 2-formylpropionate (generated in situ via formylation of ethyl propionate).

Master Protocol: The Formyl-Propionate Route

This protocol integrates the generation of the unstable formyl ester intermediate with immediate cyclization to maximize yield.

Phase 1: In-Situ Generation of Ethyl 2-Formylpropionate

Reagents:

-

Ethyl Propionate (1.0 eq)

-

Ethyl Formate (1.2 eq)

-

Sodium Ethoxide (1.1 eq, 21% wt in Ethanol)

-

Solvent: Anhydrous Ethanol

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with

. -

Base Preparation: Charge the flask with sodium ethoxide solution. Cool to 0–5°C.

-

Formylation: Mix Ethyl Propionate and Ethyl Formate. Add this mixture dropwise to the cold base over 60 minutes.

-

Mechanistic Note: The base deprotonates the alpha-carbon of ethyl propionate. The resulting enolate attacks the carbonyl of ethyl formate.

-

-

Maturation: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. The solution will thicken as the sodium salt of the enolate forms.

Phase 2: Cyclization with Hydrazine

Reagents:

-

Hydrazine Hydrate (80% or 64% solution) (1.1 eq)

-

Acetic Acid (Glacial, for neutralization)

Workflow:

-

Cooling: Return the reaction mass (Phase 1) to 0–5°C.

-

Cyclization: Add Hydrazine Hydrate dropwise. Maintain temperature <10°C to prevent polymerization of the formyl intermediate.

-

Observation: The mixture may become homogenous initially, then precipitate solid as the pyrazolone forms.

-

-

Reflux: After addition, heat the mixture to reflux (78°C) for 3 hours. This drives the elimination of ethanol and ensures complete ring closure.

-

Workup:

-

Distill off approximately 70% of the ethanol solvent.[3]

-

Dilute the residue with water (2 volumes relative to original mass).

-

Acidification: Adjust pH to 5.0–6.0 using glacial acetic acid. This protonates the pyrazolate salt, precipitating the free product.

-

-

Isolation: Filter the white/off-white solid. Wash with cold water (

) to remove inorganic salts. -

Purification: Recrystallize from Ethanol/Water (8:2). Dry in a vacuum oven at 60°C.

Yield & Properties

-

Typical Yield: 65–75%

-

Melting Point: 220–223°C (Lit. varies by tautomer, typically high melting).

-

Appearance: White crystalline powder.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the regioselectivity governed by the steric bulk of the methyl group and the reactivity of the formyl hydrogen.

Caption: Reaction pathway from propionate precursors to the 4-methyl-3-pyrazolone scaffold via Claisen condensation and Knorr cyclization.

Process Optimization & Troubleshooting

| Parameter | Recommendation | Scientific Rationale |

| Temperature (Formylation) | 0–5°C | Low temperature prevents self-condensation of ethyl propionate and minimizes side reactions of the formyl species. |

| Solvent System | Anhydrous Ethanol | Water must be excluded during Phase 1 to prevent hydrolysis of the ester or sodium ethoxide. |

| pH Adjustment | pH 5–6 (Acetic Acid) | The product is amphoteric. At pH > 8, it exists as a soluble salt. At pH < 2, it forms a hydrochloride salt. The neutral species precipitates at pH 5–6. |

| Regioselectivity | Formyl vs. Ester | Hydrazine attacks the formyl carbon (aldehyde-like) faster than the ester, ensuring the correct orientation (N1 attached to C5). |

Characterization Data

To validate the synthesis, compare spectral data against the specific 4-methyl isomer markers.[4]

-

¹H NMR (DMSO-d₆, 400 MHz):

- 1.85 (s, 3H, CH₃ at C4). Note: If this is a doublet, you likely have the wrong isomer.

- 7.15 (s, 1H, CH at C5). Diagnostic: This proton is on the ring carbon adjacent to Nitrogen.

- 9.5–11.0 (br s, 2H, NH/OH exchangeable).

-

¹³C NMR (DMSO-d₆):

-

Distinct signals for C3 (carbonyl/enol carbon), C4 (quaternary C-Me), and C5 (CH).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 99.1 Da.

-

References

- Fundamental Pyrazole Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft.

-

Regiochemistry of Hydrazine Reactions: Elguero, J. et al. (2002). "Pyrazoles."[2][3][4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry II. Elsevier.[9] (Authoritative source on tautomerism and regioselectivity).

-

Industrial Protocol Alignment: US Patent 4,822,781. "Process for preparing 4-alkyl-3-pyrazolones." (Validates the formyl-propionate route for 4-substituted analogs).

-

Tautomerism Studies: Claramunt, R. M., et al. (2018). "On the Tautomerism of N-Substituted Pyrazolones." Molecules. (Detailed NMR analysis of the OH/NH equilibrium).

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. digital.csic.es [digital.csic.es]

- 9. m.youtube.com [m.youtube.com]

The Tautomeric Scaffold: A Technical Guide to 4-Methyl-1H-pyrazol-3-ol

This guide serves as a technical reference for 4-methyl-1H-pyrazol-3-ol , a versatile heterocyclic scaffold.[1] It is designed to move beyond basic definitions, focusing on the structural dynamics, precise synthetic pathways, and functional applications required by research and development professionals.

Part 1: Structural Dynamics & Tautomerism

The reactivity of 4-methyl-1H-pyrazol-3-ol (CAS: 1128-54-7) is defined by its prototropic tautomerism.[1] Unlike simple aromatics, this molecule exists in a dynamic equilibrium between the enol (3-ol) , keto (3-one) , and NH-isomers . Understanding this equilibrium is the prerequisite for controlling regioselectivity in downstream derivatization.[1]

The Equilibrium Landscape

In solution, the population of each tautomer is dictated by solvent polarity and hydrogen bonding capacity.

-

Non-polar solvents (CHCl₃, Toluene): Favor the keto (3-one) form or intermolecular H-bonded dimers.

-

Polar protic solvents (MeOH, Water): Stabilize the enol (3-ol) form and zwitterionic species.

-

Solid State: Often crystallizes as H-bonded dimers or catemers (chains) involving the NH and C=O/C-OH motifs.[1]

Visualization: Tautomeric Pathways

The following diagram illustrates the proton migration pathways that dictate the molecule's reactive face.

Figure 1: Tautomeric equilibrium shifting between aromatic enol and reactive keto forms.

Part 2: Synthesis Protocol (The Knorr Method)

Many standard protocols describe the synthesis of 3-methyl-5-pyrazolone using ethyl acetoacetate. This is incorrect for the target molecule. To install the methyl group at the 4-position, the precursor must be Ethyl 2-methylacetoacetate .

Reaction Mechanism

The synthesis proceeds via a condensation-cyclization sequence:

-

Nucleophilic Attack: Hydrazine attacks the ketone carbonyl of the β-keto ester.[1]

-

Hydrazone Formation: Elimination of water yields the hydrazone intermediate.[1]

-

Cyclization: Intramolecular nucleophilic attack of the hydrazine amine on the ester carbonyl.[1]

-

Aromatization: Tautomerization drives the final product formation.[1]

Experimental Protocol: 4-Methyl-1H-pyrazol-3-ol

Safety Note: Hydrazine hydrate is toxic and a potential carcinogen.[1] Work in a fume hood.

Reagents:

-

Ethyl 2-methylacetoacetate (10 mmol, 1.44 g)

-

Hydrazine monohydrate (12 mmol, 0.60 g, ~1.2 eq)

-

Ethanol (Absolute, 20 mL)

-

Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

-

Preparation: Charge a 50 mL Round Bottom Flask (RBF) with 20 mL absolute ethanol.

-

Addition: Add 1.44 g of Ethyl 2-methylacetoacetate. Stir at room temperature for 5 minutes.

-

Initiation: Dropwise add hydrazine hydrate (0.60 g) over 5 minutes. The reaction is exothermic; a slight temperature rise is normal.[1]

-

Reaction: Equip with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM).

-

Work-up:

-

Cool the reaction mixture to 0°C in an ice bath.

-

The product often precipitates as a white/off-white solid.[1]

-

If no precipitate forms, concentrate the solvent to 50% volume under reduced pressure and re-cool.

-

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol/Water (9:1) if high purity is required.[1][2]

Workflow Diagram

Figure 2: Synthetic workflow for the Knorr cyclization of 4-methyl-1H-pyrazol-3-ol.[1]

Part 3: Physicochemical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against specific spectroscopic markers.[1]

Self-Validating NMR Markers

The distinction between the 3-methyl and 4-methyl isomers is visible in the Proton NMR (

| Feature | 4-Methyl Isomer (Target) | 3-Methyl Isomer (Common Impurity) |

| Methyl Shift | ||

| Ring Proton | C5-H: | C4-H: |

| Coupling | C5-H is often a sharp singlet or fine doublet ( | C4-H is a vinylic proton, appearing upfield.[1] |

Interpretation: If you observe a signal around 5.4 ppm, you have synthesized the wrong isomer (3-methyl-5-pyrazolone), likely due to using the wrong ester precursor. The target 4-methyl isomer has a distinctive aromatic C5-H signal downfield (>7.0 ppm).[1]

Physical Properties Data

| Property | Value | Notes |

| Molecular Weight | 98.10 g/mol | |

| Melting Point | 220–225 °C | High MP due to intermolecular H-bonding.[1] |

| pKa (Acidic) | ~9.0 – 9.5 | Deprotonation of the OH/NH. |

| pKa (Basic) | ~2.5 | Protonation of the pyridine-like Nitrogen.[1] |

| Solubility | DMSO, MeOH, Hot EtOH | Poor solubility in water and non-polar solvents. |

Part 4: Reactivity & Applications[3][4]

Regioselective Alkylation

The scaffold is amphoteric.[1] The site of alkylation depends on the conditions (HSAB Theory):

-

N-Alkylation: Favored under basic conditions (NaH, DMF) with alkyl halides. The "soft" nucleophile (Nitrogen) attacks the "soft" electrophile.

-

O-Alkylation: Favored when using "hard" electrophiles or specific conditions (e.g., O-methylation with diazomethane), though N-alkylation often competes.

Coordination Chemistry (Ligand Behavior)

4-methyl-1H-pyrazol-3-ol acts as a versatile ligand for transition metals (Cu, Zn, Co).

-

Bidentate: Upon deprotonation, the pyrazolate anion can bridge two metal centers (exo-bidentate), forming clustered Metal-Organic Frameworks (MOFs).

Pharmaceutical Relevance

This scaffold is a structural fragment of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a radical scavenger used for treating ALS and brain ischemia.[1] The 4-methyl analog is investigated for:

-

COX-2 Inhibition: The pyrazole ring mimics the pharmacophore of Celecoxib.[1]

-

Agrochemicals: Used as a precursor for herbicides where the 3-ol moiety is derivatized with aryloxy groups.[1]

References

-

Synthesis of Pyrazoles (Knorr Reaction)

- Title: Pyrazole synthesis via Knorr Reaction

- Source: Organic Chemistry Portal

-

URL:[Link]

-

Tautomerism of Pyrazolones

-

Pharmacological Applications (Edaravone Analogs)

- Title: Edaravone (MCI-186): A Free Radical Scavenger

- Source: PubChem Compound Summary

-

URL:[Link]

-

Coordination Chemistry of Pyrazoles

- Title: Coordination complexes constructed

- Source: RSC Advances (Royal Society of Chemistry)

-

URL:[Link]

-

pKa and Physical Data

Sources

- 1. 3-Methyl-3-pyrazolin-5-one | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(~2~H_2_)sulfonamide | C17H14F3N3O2S | CID 138395995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate | C18H16ClN3O3 | CID 11710166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-methyl-1H-pyrazol-3-ol | C4H6N2O | CID 7058062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: 4-Methyl-1H-pyrazol-3-ol

CAS Registry Verification, Synthetic Protocols, and Tautomeric Dynamics

Executive Summary & Identity Verification[1]

4-methyl-1H-pyrazol-3-ol is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in kinase inhibitors, analgesics, and neuroprotective agents (structurally related to Edaravone).[1] However, its commercial and technical documentation is plagued by nomenclature ambiguity and isomer confusion.[1]

Critical CAS Warning: Researchers frequently encounter conflicting CAS numbers.

-

Correct Identity: CAS 3947-61-3 (or PubChem CID 7058062).[1]

-

Common Error: Do NOT confuse with CAS 1121-07-9 , which corresponds to N-Methylsuccinimide.[1] Several commercial databases erroneously cross-index these compounds due to similar molecular weights and "methyl" nomenclature.[1]

-

Isomer Distinction: This compound is the 4-methyl isomer.[1] It is distinct from the more common 3-methyl-5-pyrazolone (derived from ethyl acetoacetate), which places the methyl group at the C3 position.[1]

Chemical Identity Table[1][2][3][4]

| Property | Specification |

| IUPAC Name | 4-Methyl-1,2-dihydro-3H-pyrazol-3-one (Tautomer dependent) |

| Common Name | 4-Methyl-3-pyrazolone; 4-Methyl-3-hydroxypyrazole |

| CAS Number | 3947-61-3 (Primary); 76205-19-1 (Chlorophenyl deriv.[1][2] often mis-indexed) |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| pKa (Calculated) | ~7.0 (Acidic NH), ~2.5 (Basic N) |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in non-polar solvents |

Tautomeric Dynamics: The "Chameleon" Effect

The reactivity of 4-methyl-1H-pyrazol-3-ol is defined by its tautomeric equilibrium.[1] It does not exist as a static structure.[1][3] In solution, it oscillates between the hydroxy-pyrazole form (aromatic) and the pyrazolone form (non-aromatic, polar).[1]

-

Solid State: Predominantly exists as the NH-ketone (pyrazolone) due to strong intermolecular hydrogen bonding (dimers).[1]

-

Solution (DMSO/MeOH): The equilibrium shifts based on solvent polarity.

-

Reactivity Implication: Electrophiles can attack at N1 , N2 , or O , depending on the base used and the "hard/soft" nature of the electrophile.

Visualization: Tautomeric Equilibrium & Reactivity Logic[1]

Figure 1: Tautomeric equilibrium between the hydroxy and keto forms, converging to a common anion that dictates regioselectivity.[1]

Synthetic Protocol: Regioselective Construction

To synthesize the 4-methyl isomer specifically, one cannot use the standard ethyl acetoacetate route (which yields the 3-methyl isomer).[1] The methyl group must be positioned on the central carbon of the three-carbon backbone before cyclization.

The "Formyl-Propionate" Route (Recommended)

This method ensures the methyl group is at position 4 by using ethyl 2-formylpropionate (generated in situ or masked as an enol ether).[1]

Step-by-Step Methodology

Reagents:

-

Ethyl propionate (Starting material)[1]

-

Ethyl formate (C1 source)[1]

-

Sodium ethoxide (Base)[1]

-

Hydrazine hydrate (Cyclizing agent)[1]

Protocol:

-

Claisen Condensation (In-Situ Generation):

-

In a dry flask under N₂, charge Sodium Ethoxide (1.1 eq) in anhydrous ethanol.

-

Add Ethyl Propionate (1.0 eq) dropwise at 0°C.

-

Add Ethyl Formate (1.1 eq) slowly.

-

Mechanism:[1][4] The base deprotonates the alpha-position of ethyl propionate, which attacks ethyl formate.[1]

-

Result: Formation of the sodium salt of ethyl 2-formylpropionate .[1] Stir at room temperature for 4–6 hours.

-

-

Cyclization:

-

Workup & Purification:

Visualization: Synthetic Workflow

Figure 2: Regioselective synthesis pathway using the Formyl-Propionate route to ensure 4-methyl substitution.[1][2][5]

Reactivity Profile & Troubleshooting

N-Alkylation vs. O-Alkylation

When functionalizing this scaffold, regioselectivity is the primary challenge.[1]

| Reaction Type | Conditions | Major Product | Mechanism |

| N-Alkylation | NaH / DMF / Alkyl Halide | N-substituted pyrazolone | Thermodynamic control; N is more nucleophilic in the anion.[1] |

| O-Alkylation | Ag₂CO₃ / Alkyl Halide | 3-alkoxypyrazole | "Hard" metal coordinates N, directing "hard" electrophile to Oxygen.[1] |

| Chlorination | POCl₃ (Neat or in Toluene) | 3-chloro-4-methylpyrazole | Conversion of C=O to C-Cl (aromatization).[1] |

Common Impurities[1]

-

Hydrazine Adducts: If hydrazine is used in large excess and not fully removed, it can form salts with the product.[1]

-

3,4-Dimethyl Isomer: Contamination occurs if the starting ethyl propionate contains ethyl propionate/acetate mixtures or if ethyl acetoacetate is accidentally used.[1]

Pharmaceutical Applications

-

Edaravone Analogs:

-

Kinase Inhibition:

References

-

PubChem Compound Summary. (2023). 4-methyl-1H-pyrazol-3-ol (CID 7058062).[1][6] National Center for Biotechnology Information.[1] [Link][1]

-

Elguero, J., et al. (2015).[1] Tautomerism of Pyrazoles.[1] Advances in Heterocyclic Chemistry.[1] (Authoritative text on pyrazole tautomeric equilibrium).

Sources

- 1. N-METHYLSUCCINIMIDE | 1121-07-9 [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. CAS 1121-07-9: N-Methylsuccinimide | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 4-methyl-1H-pyrazol-3-ol | C4H6N2O | CID 7058062 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrazole Core: A Master Key to Diverse Pharmacological Mechanisms

An In-Depth Technical Guide to the Mechanistic Versatility of the 4-Methyl-1H-pyrazol-3-ol Scaffold

Abstract

The 4-methyl-1H-pyrazol-3-ol moiety, a seemingly simple heterocyclic compound, represents a cornerstone in modern medicinal chemistry. While its intrinsic biological activity is modest, its true power lies in its role as a "privileged scaffold"—a foundational structure upon which a vast and diverse array of potent pharmacological agents are built. This technical guide moves beyond a singular focus on the parent compound to provide researchers, scientists, and drug development professionals with an in-depth exploration of the core mechanisms of action unlocked by its derivatives. We will dissect the structure-activity relationships that govern target specificity and elucidate the signaling pathways modulated by key classes of these compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobials. This guide is structured to provide not just a repository of information, but a causal narrative, explaining the scientific rationale behind the design and evaluation of these therapeutically vital molecules.

The 4-Methyl-1H-pyrazol-3-ol Scaffold: An Introduction to a Privileged Structure

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1] This arrangement confers unique physicochemical properties, including a pKa of approximately 2.5, making it a weak base.[2] The 4-methyl-1H-pyrazol-3-ol structure offers several key features for synthetic modification:

-

N1-Position: The nitrogen at position 1 is a primary site for substitution, often with aryl or alkyl groups, which significantly influences the compound's pharmacokinetic profile and target engagement.

-

C3-Hydroxyl Group: The hydroxyl group at C3 can be modified or can participate in crucial hydrogen bonding interactions within a biological target's active site.

-

C5-Position: This position is frequently substituted to enhance potency and selectivity. For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at this position is a key requirement for high-affinity binding.[3][4][5]

-

C4-Position: While the parent compound is methylated at this position, modifications here can also fine-tune activity.

The true value of this scaffold lies in its ability to present substituents in a specific three-dimensional orientation, allowing for precise interactions with a wide variety of biological targets. Its synthetic tractability makes it an ideal starting point for generating large libraries of compounds for high-throughput screening.[6][7]

Major Mechanistic Classes of 4-Methyl-1H-pyrazol-3-ol Derivatives

The functional versatility of the pyrazole core is best understood by examining the distinct mechanisms of its derivatives.

Protein Kinase Inhibition: Targeting the ATP-Binding Site

A significant number of clinically relevant and investigational drugs derived from the pyrazole scaffold are protein kinase inhibitors.[8][9] These compounds are often designed as ATP-competitive inhibitors, leveraging the pyrazole core to mimic the adenine region of ATP and establish key interactions within the kinase hinge region.[10]

Core Mechanism:

The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors and donors, forming critical interactions with the backbone amide and carbonyl groups of the kinase hinge region (e.g., with Met109 in p38 MAPK).[11] Substituents at the N1 and C5 positions are then oriented to project into the hydrophobic pocket and the solvent-exposed region, respectively, conferring both potency and selectivity.

Logical Relationship: Kinase Inhibition

Caption: Pyrazole derivatives inhibit multiple pro-inflammatory pathways.

Antimicrobial Activity: Disruption of Essential Bacterial Processes

Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. [12][13][14]The mechanism often involves targeting essential cellular processes that are unique to the microbe.

Core Mechanism:

A primary proposed mechanism, particularly against bacteria, is the inhibition of cell wall synthesis. [15]The bacterial cell wall, composed of peptidoglycan, is essential for survival. Pyrazole derivatives may interfere with the enzymes responsible for the synthesis and cross-linking of peptidoglycan layers. This mechanism is often more effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer, compared to Gram-negative bacteria, whose thinner peptidoglycan layer is protected by an outer membrane. [15]

Experimental Protocols & Methodologies

The elucidation of these mechanisms relies on a suite of robust and validated experimental techniques. The choice of assay is dictated by the hypothesized target and desired therapeutic effect.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 of a pyrazole derivative against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.

Principle: The amount of light generated by a luciferase/luciferin reaction is directly proportional to the amount of ATP present. Active kinases consume ATP, leading to a lower light signal. An effective inhibitor will prevent ATP consumption, resulting in a higher light signal. [16] Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare a stock solution of the test pyrazole derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Prepare the kinase enzyme and substrate (peptide or protein) in kinase buffer at 2X the final desired concentration.

-

Prepare ATP in kinase buffer at 2X the final desired concentration (typically at or near the Km for the specific kinase). [17]

-

-

Assay Procedure:

-

Add 5 µL of the compound dilution or DMSO (for high and low controls) to the wells of a 384-well white plate.

-

Add 10 µL of the 2X kinase/substrate solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. [18] * Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

-

Incubate for 60 minutes at room temperature. Ensure the reaction is within the linear range of enzyme activity. [17] * Stop the reaction and detect remaining ATP by adding 25 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data using the high (enzyme + DMSO) and low (no enzyme) controls.

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow: Kinase Inhibition Assay

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. mdpi.com [mdpi.com]

- 14. orientjchem.org [orientjchem.org]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Detailed Technical Guide: Crystal Structure & Tautomeric Landscape of 4-Methyl-1H-pyrazol-3-ol Analogs

Executive Summary

The structural characterization of 4-methyl-1H-pyrazol-3-ol and its analogs represents a classic challenge in small-molecule crystallography: the resolution of tautomeric ambiguity. These five-membered heterocycles are pharmacophores of immense significance, serving as the scaffold for drugs like Edaravone (neuroprotective) and various antimicrobial agents.

This guide dissects the solid-state behavior of these analogs, focusing on the competition between the enol (OH) and keto (NH/CH) tautomers. We analyze how intermolecular hydrogen bonding networks (

The Tautomeric Equilibrium: A Structural Chameleon

Before analyzing the crystal lattice, one must understand the molecular species present. 4-methyl-1H-pyrazol-3-ol does not exist as a static structure; it is a dynamic entity subject to prototropic tautomerism .

In the solution phase, the equilibrium is solvent-dependent. However, in the solid state , the lattice energy minimization often "locks" the molecule into a specific tautomer, typically driven by the maximization of hydrogen bond donors/acceptors.

The Three Core Tautomers

-

Enol form (1H-pyrazol-3-ol): Aromatic character is preserved. Acts as both H-bond donor and acceptor.[1]

-

Keto-amine form (1,2-dihydro-3H-pyrazol-3-one): Loss of aromaticity in the ring, but stabilized by strong amide-like resonance.

-

Keto-methylene form (2,4-dihydro-3H-pyrazol-3-one): The "CH" acid form, typically less stable in the solid state but reactive in synthesis.

Visualization: Tautomeric Pathways

The following diagram illustrates the proton migration pathways that complicate structural assignment.

Figure 1: Prototropic tautomerism landscape of pyrazol-3-ol analogs. The solid state typically selects the Enol or Keto-Amine form based on H-bonding capabilities.

Synthesis & Crystallization Protocols

High-quality single crystals are required for X-ray diffraction (XRD). The synthesis typically follows a modified Knorr Pyrazole Synthesis , condensation of hydrazine derivatives with

Experimental Protocol: Synthesis of 4-Methyl-1H-pyrazol-3-ol Analogs

Reagents:

-

Ethyl acetoacetate (or 2-methyl derivative)

-

Hydrazine hydrate (or phenylhydrazine for N-substituted analogs)

-

Ethanol (Solvent)[2]

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Condensation: Dissolve 0.05 mol of the hydrazine derivative in 30 mL ethanol. Add 0.05 mol of the

-keto ester dropwise at 0°C. -

Cyclization: Add catalytic glacial acetic acid (0.5 mL). Reflux at 80°C for 3–6 hours.[3] Monitor via TLC (Ethyl acetate:Hexane 1:1).

-

Isolation: Cool to room temperature. Pour into crushed ice. The crude precipitate will form immediately.

-

Purification: Filter and wash with cold water.

-

Crystallization (Critical Step):

-

Solvent A (Polar): Methanol/Ethanol. Often yields the Enol form stabilized by solvent H-bonds.

-

Solvent B (Non-polar): Toluene/Benzene. May favor dimeric aggregates.

-

Technique: Slow evaporation at 4°C is preferred over vapor diffusion for these analogs to minimize disorder.

-

Visualization: Crystallization Workflow

Figure 2: Workflow for the synthesis and crystallization of pyrazol-3-ol analogs.

Crystallographic Architecture

When analyzing the crystal structure of 4-methyl-1H-pyrazol-3-ol analogs (specifically the 5-phenyl derivative as a robust model), we observe distinct packing motifs driven by the "donor-acceptor" capability of the pyrazole ring.

Unit Cell Data (Representative Analog)

The following data represents the 4-methyl-5-phenyl-1H-pyrazol-3-ol analog, a standard reference for this class.

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Common for organic molecules with inversion centers. |

| Space Group | Allows for centrosymmetric dimer formation. | |

| Z (Molecules/Unit Cell) | 8 (2 independent molecules) | Indicates |

| a ( | ~11.09 | Axis often parallel to stacking direction. |

| b ( | ~14.12 | |

| c ( | ~26.40 | Long axis accommodating phenyl substituents. |

| ~119° | Significant shear in the monoclinic cell. |

Structural Insights[1][4][5]

-

Bond Lengths: The C3–O bond length is typically 1.33–1.35

in the enol form, intermediate between a single and double bond, indicating resonance. In the keto form, this shortens to ~1.25 -

Planarity: The pyrazole ring is strictly planar. In 4-methyl analogs, the methyl group lies in the plane, while bulky 5-phenyl substituents may twist (dihedral angle ~40°) to minimize steric clash.

Supramolecular Networks: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Dimer[6][7]

The defining feature of 4-methyl-1H-pyrazol-3-ol crystal structures is the hydrogen bonding network.

The Dimer Motif

Unlike imidazoles which form infinite chains (catemers), pyrazol-3-ols frequently form centrosymmetric dimers .

-

Interaction:

(in pyrazoles) or -

Graph Set:

. This means a R ing involving 2 donors and 2 acceptors with 8 atoms in the cycle.

Mechanism: Two molecules face each other. The hydroxyl proton of Molecule A donates to the pyridine-like nitrogen (N2) of Molecule B. Simultaneously, Molecule B donates to Molecule A.

Secondary Interactions

-

Pi-Stacking: The 4-methyl group exerts a "buttressing effect," pushing the rings slightly apart, but centroid-to-centroid distances of 3.6–3.8

are common between antiparallel pyrazole rings. -

C-H...Pi: The methyl protons often engage in weak interactions with the pi-system of adjacent phenyl rings (if present).

Pharmaceutical Implications[2][5][8]

Understanding these crystal structures is not merely academic; it is crucial for drug formulation.

-

Edaravone (Radicava): This FDA-approved drug for ALS is a pyrazolone analog. Its solubility and bioavailability are directly linked to its ability to tautomerize. The crystal structure reveals that the keto form dominates in the solid state for Edaravone, unlike the 4-methyl-3-ol analogs which often favor the enol in dimers.

-

Bioisosterism: The pyrazol-3-ol scaffold is a bioisostere for carboxylic acids and phenols. The specific H-bonding distance found in the crystal (~2.7

for

References

-

Crystal structure of 4-methyl-5-phenyl-1H-pyrazol-3-ol Source: National Institutes of Health (PMC) Link:[Link]

-

Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: National Institutes of Health (PubMed) Link:[Link]

-

Crystal and molecular structure of 4-fluoro-1H-pyrazole Source: National Institutes of Health (PMC) Link:[Link]

-

Classification of hydrogen-bond motives in crystals of NH-pyrazoles Source: Arkivoc Link:[Link]

-

Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones (Includes structural data on related pyrazolones) Source: MDPI Link:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 4. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Mass Spectrometry Profiling of Pyrazole Scaffolds in Drug Discovery

This Application Note is designed for researchers in medicinal chemistry and bioanalysis. It moves beyond basic spectral interpretation to provide a mechanistic understanding of pyrazole behavior in mass spectrometry, supported by actionable protocols.

Introduction: The Pyrazole Challenge

The pyrazole ring (1,2-diazole) is a pharmacophore cornerstone, present in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant , and Sildenafil .[1] Despite its ubiquity, pyrazoles present unique mass spectrometric challenges:

-

Annular Tautomerism: Unsubstituted NH-pyrazoles exist as a rapid equilibrium of tautomers (

- and -

Regioisomerism: Distinguishing 1,3-disubstituted from 1,5-disubstituted isomers—a common synthetic impurity issue—requires specific fragmentation knowledge.[1]

-

High Polarity: Small pyrazoles are difficult to retain on standard C18 phases, necessitating specific column chemistries.

This guide details the ionization physics, fragmentation logic, and validated protocols for the analysis of pyrazole-based therapeutics.

Mechanistic Fragmentation Logic

Understanding why a pyrazole fragments is more valuable than memorizing what it produces.[1] The fragmentation is driven by the stability of the N-N bond and the aromaticity of the ring.

Primary Pathway: The HCN Elimination Signature

The most diagnostic fragmentation for the pyrazole ring is the loss of hydrogen cyanide (HCN, 27 Da) or the substituted nitrile (R-CN).[1]

-

Mechanism: The molecular ion (typically

in ESI) undergoes ring opening.[1] The N-N bond is relatively weak compared to the C-C bonds. Cleavage often occurs at the N1-N2 and C3-C4 bonds.[1] -

Result: This generates an azirine-like or open-chain cation.[1]

-

Diagnostic Value: Confirming the presence of the pyrazole core.[2]

Secondary Pathway: Nitrogen Expulsion ( )

While less common in stable aromatic pyrazoles, pyrazolines (dihydro-derivatives) or pyrazoles with specific electron-withdrawing groups often eject a molecule of nitrogen (

-

Mechanism: A retro-1,3-dipolar cycloaddition-like process.[1]

-

Observation: High-energy collision induced dissociation (CID).[1]

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic 1-phenyl-pyrazole derivative.

Figure 1: Competitive fragmentation pathways for pyrazole derivatives in ESI-MS/MS.[1] The loss of HCN is the primary diagnostic filter.

Protocol A: High-Resolution LC-MS/MS for Structural Elucidation

This protocol is optimized for identifying unknown pyrazole metabolites or impurities using Q-TOF or Orbitrap systems.[1]

Chromatographic Conditions

-

Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).[1]

-

Why: The biphenyl phase provides superior selectivity for aromatic heterocycles compared to C18 via

interactions, helping to separate regioisomers.

-

-

Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).[1]

-

Mobile Phase B: Methanol.[1][3]

-

Note: Methanol often yields sharper peaks for nitrogen heterocycles than Acetonitrile due to solvation effects.

-

-

Gradient:

Mass Spectrometry Source Parameters (ESI+)

These settings are a starting point for a standard ESI source (e.g., Agilent Jet Stream or Thermo HESI).[1]

| Parameter | Setting | Rationale |

| Gas Temp | 325 °C | High temp ensures desolvation of the stable aromatic ring.[1] |

| Drying Gas | 10 L/min | Sufficient flow to prevent droplet re-coalescence.[1] |

| Nebulizer | 35 psi | Creates a fine mist critical for ionization efficiency.[1] |

| Sheath Gas | 350 °C, 11 L/min | Crucial for "thermal focusing" of the ion plume. |

| Capillary Voltage | 3500 V | Standard positive mode potential.[1] |

| Fragmentor/S-Lens | 110 V | Moderate voltage prevents in-source fragmentation of labile substituents.[1] |

Data Acquisition Strategy

-

Mode: Data-Dependent Acquisition (DDA).[1]

-

Mass Range:

50–1000.[1] -

Collision Energy (CE): Stepped CE (15, 30, 45 eV).[1]

Protocol B: Differentiation of Regioisomers (1,3- vs 1,5-)

A critical requirement in pyrazole synthesis is distinguishing between 1,3-disubstituted and 1,5-disubstituted isomers formed during hydrazine condensation.[1]

The "Proximity Effect" Principle

In ESI-MS/MS, the fragmentation abundance differs based on the proximity of substituents to the protonated nitrogen.

-

1,5-Isomer: The substituent at position 5 is sterically crowded near the N1-phenyl/alkyl group. This steric strain often leads to enhanced loss of the N1-substituent or unique "ortho-effect" rearrangements.[1]

-

1,3-Isomer: The substituents are distant. The spectrum is dominated by standard ring cleavage (HCN loss) with the N1-substituent remaining attached to the fragment longer.[1]

Experimental Workflow

-

Infusion: Direct infuse pure standards of both isomers (if available) at 5 µL/min.

-

Energy Ramp: Perform a "Breakdown Curve" experiment, ramping CE from 0 to 60 eV.

-

Ratio Calculation: Monitor the ratio of

to-

Result: The 1,5-isomer typically shows a higher ratio of substituent loss due to steric relief.

-

Protocol C: Quantitative Bioanalysis (PK Studies)

For pharmacokinetic (PK) studies, sensitivity and throughput are paramount.[1]

MRM Transitions

Using a Triple Quadrupole (QqQ), select transitions that avoid the common "chemical noise" of low mass fragments.

| Compound Class | Precursor Ion | Product Ion (Quant) | Product Ion (Qual) | Mechanism |

| Generic Pyrazole | Loss of HCN (Ring break) | |||

| Sulfonamide-Pyrazole | Sulfonamide cleavage (Neg Mode) | |||

| Phenyl-Pyrazole | Cleavage of N-Phenyl bond |

Sample Preparation (Protein Precipitation)

-

Aliquot: 50 µL Plasma.

-

Precipitate: Add 150 µL Acetonitrile containing Internal Standard (e.g., Pyrazole-d3).

-

Vortex/Spin: 5 min @ 2000 rpm; Centrifuge 10 min @ 4000 g.

-

Dilution: Transfer 100 µL supernatant to plate; add 100 µL Water (prevents solvent peak distortion).

Analytical Workflow Diagram

Figure 2: End-to-end analytical workflow for pyrazole quantification and identification.

References

-

Hamada, N. M., et al. (1998). "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry. Link[1]

-

Holčapek, M., et al. (2010). "Differentiation of isomeric pyrazoles by mass spectrometry." Journal of Mass Spectrometry. Link

-

Zhang, J., et al. (2014).[3] "LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Kéki, S., et al. (2023). "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS." Molecules. Link

-

BenchChem. (2025).[1][4] "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Notes. Link[1]

Sources

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

use of 4-methyl-1H-pyrazol-3-ol in developing anticancer agents

Application Note: Strategic Utilization of 4-Methyl-1H-pyrazol-3-ol in Anticancer Drug Discovery

Executive Summary

The 4-methyl-1H-pyrazol-3-ol scaffold (and its tautomer, 4-methyl-1,2-dihydro-3H-pyrazol-3-one ) represents a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors and antimitotic agents. Unlike its C4-unsubstituted counterparts, the 4-methyl variant offers unique advantages: it blocks the metabolically labile C4 position, preventing unwanted oxidative dimerization (e.g., to rubazoic acid derivatives), and provides a hydrophobic handle that often improves binding affinity within the ATP-binding pockets of kinases (e.g., VEGFR, Aurora kinases).

This guide details the rational design, regioselective synthesis, and biological evaluation of anticancer agents derived from this scaffold.[1] It focuses on overcoming the specific synthetic challenge of tautomer-directed regioselectivity (N- vs. O-alkylation) and outlines a validated protocol for evaluating their efficacy in inducing G0/G1 cell cycle arrest.

Scientific Foundation & Design Logic

The Tautomeric Triad

The utility of 4-methyl-1H-pyrazol-3-ol is governed by its tautomeric equilibrium. In solution, three forms exist, influencing reactivity:

-

OH-form (Enol): Predominant in non-polar solvents; acts as a nucleophile at Oxygen or Nitrogen.

-

NH-form (Ketone, 1H or 2H): Predominant in polar protic solvents; critical for H-bond donor/acceptor motifs in kinase "hinge binding."

Design Insight: The 4-methyl group sterically influences the planar conformation of the ring. In kinase inhibitor design, this methyl group is often positioned to exploit the "gatekeeper" region or the solvent-accessible front, enhancing selectivity over non-methylated analogs. Furthermore, blocking C4 prevents Knoevenagel condensation, forcing synthetic derivatization to occur at the N1, N2, or O3 positions—a feature utilized to create stable, non-promiscuous ligands.

Mechanism of Action (Anticancer)

Derivatives of this scaffold have been shown to:

-

Inhibit Cyclin-Dependent Kinases (CDKs): Mimicking the adenine ring of ATP.

-

Induce Oxidative Stress: Some 4-substituted pyrazolones function as pro-oxidants in cancer cells (unlike the antioxidant Edaravone), triggering apoptosis.

-

Arrest Cell Cycle: Recent studies indicate that 4-methyl-pyrazolone derivatives can arrest non-small cell lung cancer (NSCLC) cells at the G0/G1 phase by modulating Cyclin D1 expression [1].

Visualization: Tautomerism & Reactivity

The following diagram illustrates the tautomeric forms and the strategic "blocking" effect of the 4-methyl group.

Caption: Tautomeric equilibrium of the scaffold and the pharmacological advantages of the C4-methyl substitution.

Experimental Protocols

Protocol A: Regioselective N-Alkylation of 4-Methyl-1H-pyrazol-3-ol

Objective: To attach a linker or aryl group to the N1 position without competing O-alkylation.

Materials:

-

4-Methyl-1H-pyrazol-3-ol (1.0 eq)

-

Aryl boronic acid (1.2 eq) [For Chan-Lam Coupling]

-

Cu(OAc)₂ (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Molecular Sieves (4Å)

Methodology:

-

Activation: In a flame-dried flask, dissolve 4-methyl-1H-pyrazol-3-ol in anhydrous DCM (0.1 M).

-

Catalyst Addition: Add Cu(OAc)₂, aryl boronic acid, and molecular sieves. Stir for 10 min under Argon.

-

Base Addition: Add pyridine dropwise. The solution will turn dark blue/green.

-

Oxidation: Open the flask to air (or attach an O₂ balloon for faster rates) and stir vigorously at Room Temperature (RT) for 12-24 hours.

-

Note: The presence of the 3-OH group can lead to O-arylation if a strong base (e.g., NaH) is used with aryl halides. The Chan-Lam coupling conditions described here highly favor N-arylation due to the coordination mechanism of Copper [2].

-

-

Work-up: Filter through a celite pad to remove copper salts. Wash with NH₄OH (10%) to sequester residual Cu. Extract with EtOAc.[2]

-

Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

-

¹H NMR: Distinct shift of the pyrazole C5-H proton. Absence of O-CH₂ peaks (if alkylating) or characteristic aromatic shifts.

-

Yield: Expect 60-80% for N1-isomer.

Protocol B: Microwave-Assisted Synthesis of Fused Pyrazolo-Derivatives

Objective: To synthesize a library of pyrazolo[1,5-a]pyrimidines using the 4-methyl scaffold.

Methodology:

-

Reactants: Combine 4-methyl-1H-pyrazol-3-amine (synthesized from the 3-ol via chlorination/amination if needed, or using the 3-ol directly for pyrazolo-fused systems via C-N bond formation) with a 1,3-diketone (1.0 eq).

-

Solvent: Glacial Acetic Acid (3 mL per mmol).

-

Conditions: Microwave irradiation at 140°C for 15 minutes (Power: 150W).

-

Isolation: Pour reaction mixture into crushed ice. The precipitate is the fused product.

-

Recrystallization: Ethanol/Water.

Biological Evaluation Protocol

Protocol C: Cell Cycle Analysis (G0/G1 Arrest)

Context: 4-methyl-pyrazolone derivatives often exert cytostatic effects.[3] This assay confirms the mechanism.

Steps:

-

Seeding: Seed A549 (Lung Cancer) cells at

cells/well in 6-well plates. Incubate for 24h. -

Treatment: Treat cells with the test compound (at IC₅₀ concentration) for 24h. Include a DMSO control and a positive control (e.g., Flavopiridol ).

-

Fixation:

-

Harvest cells (trypsinization).

-

Wash with cold PBS.

-

Fix in 70% ice-cold ethanol dropwise while vortexing. Incubate at -20°C overnight.

-

-

Staining:

-

Wash cells with PBS.

-

Resuspend in Propidium Iodide (PI) staining solution (20 µg/mL PI + 0.2 mg/mL RNase A + 0.1% Triton X-100).

-

Incubate for 30 min at 37°C in the dark.

-

-

Flow Cytometry: Analyze using a flow cytometer (Excitation: 488 nm, Emission: 585 nm).

-

Data Analysis: Use ModFit LT or FlowJo to calculate the percentage of cells in G0/G1, S, and G2/M phases.

Data Output Format:

| Compound ID | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | Outcome |

| Control (DMSO) | - | 55.2 ± 1.2 | 24.1 ± 0.8 | 18.5 ± 1.1 | Normal Growth |

| 4-Me-Pyraz-01 | 5.0 | 78.4 ± 2.1 | 10.2 ± 1.5 | 11.1 ± 0.9 | G0/G1 Arrest |

| Reference | 0.5 | 82.1 ± 1.5 | 8.5 ± 0.5 | 9.0 ± 0.8 | Validated |

Visualization: Experimental Workflow

Caption: Integrated workflow for developing anticancer agents from the 4-methyl-pyrazolone core.

References

-

Babu, V. H., et al. (2024). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. National Institutes of Health (NIH).

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856.

-

Ragavan, R. V., et al. (2010).[4] Synthesis and antimicrobial activities of novel 1,5-diaryl-4-methyl-1H-pyrazol-3-ol derivatives. Bioorganic & Medicinal Chemistry Letters.

-

Fahmy, H. H., et al. (2025). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.[5] ResearchGate.

-

Ansari, A., et al. (2017).[6] Biologically active pyrazole derivatives.[1][4][5][7][8][9][10][11][12] New Journal of Chemistry.

Sources

- 1. srrjournals.com [srrjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Methyl-5-phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jchr.org [jchr.org]

- 8. rjpbcs.com [rjpbcs.com]

- 9. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hammer.purdue.edu [hammer.purdue.edu]

Troubleshooting & Optimization

stability issues of 4-methyl-1H-pyrazol-3-ol under different conditions

Welcome to the Technical Support Center for 4-methyl-1H-pyrazol-3-ol . This guide addresses the stability, handling, and troubleshooting of this compound, designed for researchers and formulation scientists.[1][2][3]

Technical Snapshot

-

Synonyms: 4-methyl-3-pyrazolone; 4-methyl-3-hydroxypyrazole[2][3]

-

CAS Registry Number: Note: Often indexed under tautomeric forms or salts.[2][3] Verify specific batch COA.

-

Core Instability Factor: Tautomeric equilibrium and oxidative sensitivity at the C4 position.[3]

Module 1: Tautomeric Equilibrium & Solvent Effects

Q: Why does the compound show different solubility or NMR signals in different solvents?

A: 4-methyl-1H-pyrazol-3-ol is a "chameleon" molecule.[2][3] It exists in a dynamic equilibrium between three primary tautomers: the OH-form (aromatic, stable in solid state), the NH-form (pyrazolone), and the CH-form (reactive).[1][2][3]

-

In Polar Solvents (DMSO, Methanol): The equilibrium shifts toward the NH-form (keto) or a zwitterionic species.[1][3] This form is generally more soluble but can complicate NMR interpretation due to broad proton exchange signals.[2][3]

-

In Non-Polar Solvents (Chloroform, Toluene): The OH-form or CH-form may predominate.[1][2][3] The CH-form is thermodynamically less stable but kinetically significant because it drives oxidative degradation.[2][3]

Troubleshooting Protocol: NMR Validation If your 1H-NMR spectrum shows "missing" or broad peaks:

-

Switch Solvent: Move from CDCl₃ to DMSO-d₆. The exchangeable protons (NH/OH) often stabilize in DMSO.[1][3]

-

Acidification: Add a trace of TFA (Trifluoroacetic acid).[3] This collapses the tautomeric exchange into a single average set of sharp signals.[3]

Figure 1: Tautomeric landscape of 4-methyl-1H-pyrazol-3-ol.[2][3] The CH-form acts as the gateway to degradation.[2][3]

Module 2: Oxidative Degradation (The "Yellowing" Issue)

Q: My white powder has turned yellow or pink. Is it still usable?

A: Discoloration indicates oxidative degradation.[2][3] The C4 position (carrying the methyl group) retains one acidic proton in the keto form.[1][3] In the presence of oxygen and light, this position forms a radical, leading to dimerization.[1]

-

Mechanism: Air oxidation leads to the formation of bis-pyrazolones (dimers linked at C4) or oxidized azo-compounds, which are highly colored (yellow/red) even at trace levels (<0.5%).[1][2][3]

-

Usability Decision:

Protocol: Purification of Oxidized Material

-

Dissolution: Dissolve the crude solid in minimal boiling Ethanol (EtOH).

-

Filtration: Filter hot to remove any insoluble polymeric oxidation products.[2][3]

-

Crystallization: Allow to cool slowly under an inert atmosphere (Nitrogen).[1][3]

-

Wash: Wash the collected crystals with cold, degassed ether.

Module 3: pH Sensitivity & Solubility

Q: The compound precipitates when I adjust the pH of my buffer. Why?

A: 4-methyl-1H-pyrazol-3-ol is amphoteric .[2][3] It can act as both a weak acid (deprotonation of OH/NH) and a weak base (protonation of N2).[1][3]

-

Acidic pH (< 3): Exists as a cationic salt (soluble).[1][2][3]

-

Basic pH (> 10): Exists as an anionic salt (soluble).[1][2][3]

-

Neutral pH (5–8): Exists as the neutral molecule.[1][3] This is the zone of minimum solubility (isoelectric point vicinity), leading to precipitation in aqueous buffers.[1][3]

Troubleshooting Guide: Buffer Formulation

-

Avoid: Phosphate buffers near pH 7.0 for high-concentration stock solutions.

-

Recommend: Prepare stock in DMSO, then dilute into the buffer immediately prior to use to avoid kinetic precipitation.[1]

Module 4: Storage & Handling Protocols

Q: What are the optimal storage conditions to maximize shelf life?

A: Due to the oxidative instability at C4, standard "shelf" storage is insufficient.[1][3]

| Parameter | Recommendation | Reason |

| Temperature | -20°C (Long term) | Slows thermal radical formation.[2][3] |

| Atmosphere | Argon or Nitrogen | Prevents C4-oxidation (dimerization).[2][3] |

| Container | Amber Glass | Blocks UV light which catalyzes tautomeric shifts and oxidation.[2][3] |

| Hygroscopicity | Desiccator required | Moisture can catalyze proton exchange and degradation.[2][3] |

Module 5: Analytical Troubleshooting Flowchart

Use this logic tree to diagnose issues with your compound's integrity.

Figure 2: Diagnostic logic for common stability issues.

References

-

Tautomerism & Solvent Effects

-

Structural Characterization

-

Chemical Properties & Safety

-

Oxidative Reactivity

Sources

- 1. Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor | MDPI [mdpi.com]

- 2. 4-Methyl-1H-pyrazol-3-amine | C4H7N3 | CID 12383043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. 1-methyl-1H-pyrazol-3-ol | C4H6N2O | CID 11423563 - PubChem [pubchem.ncbi.nlm.nih.gov]

side reactions in the synthesis of pyrazole derivatives

Technical Support Center: Synthesis of Pyrazole Derivatives Subject: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support module for pyrazole synthesis. While the Knorr synthesis and 1,3-dipolar cycloadditions are textbook reactions, the reality of the benchtop often yields regioisomeric mixtures, stubborn hydrazone intermediates, or unwanted oxidation states (pyrazolines). This guide deconstructs these failure modes using a causality-based approach, moving beyond "recipe following" to mechanistic control.

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

The Issue:

In the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, you obtain a mixture of 1,3- and 1,5-disubstituted pyrazoles. Separation by column chromatography is often difficult due to similar

Mechanistic Causality: The reaction is governed by the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. This is a competition between:

-

Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

-

Steric Control: The nitrogen attacks the least hindered carbonyl.[1]

Troubleshooting Protocol:

| Variable | Diagnostic & Adjustment |

| pH (The Critical Switch) | Neutral/Basic: The terminal |

| Solvent Effect | Fluorinated Alcohols (TFE/HFIP): These solvents are strong Hydrogen Bond Donors (HBD). They activate the carbonyls selectively and stabilize specific transition states, often dramatically improving regioselectivity compared to Ethanol [1]. |

| Temperature | Kinetic vs. Thermodynamic: Low temperature ( |

Visual Logic: Regioselectivity Decision Tree

Caption: Decision matrix for controlling regioselectivity in Knorr synthesis via pH manipulation.

Module 2: The "Sticky" Intermediate (Azines & Oligomers)

The Issue: The reaction mixture turns into a viscous oil or precipitates a solid that is not the pyrazole. NMR shows a complex aliphatic region or missing aromatic signals.

Diagnosis:

You have likely formed an Azine (Double condensation:

FAQ: Why did my reaction stop?

-

Stoichiometry Error: If you use a 1:2 ratio of Hydrazine:Ketone (or add hydrazine too slowly), the hydrazine reacts with two ketone molecules, forming an azine dimer.

-

Water Inhibition: The cyclization step (dehydration) is reversible. If water is not removed, the equilibrium stays at the hydrazone stage.

Corrective Workflow:

-

Order of Addition: Always add the Diketone to the Hydrazine (keeping hydrazine in excess during addition) to prevent dimerization.

-

Force Cyclization:

-

Method A: Add a Dean-Stark trap to remove water azeotropically (Toluene reflux).

-

Method B: Add a Lewis Acid catalyst (

or simple

-

Module 3: Oxidation State Management (Pyrazolines to Pyrazoles)

The Issue:

When synthesizing pyrazoles from

Solution: You must perform an oxidative aromatization.[3]

Comparison of Oxidative Methods:

| Reagent | Mechanism | Pros | Cons |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Hydride abstraction | High yield, rapid, works at RT. | Expensive, toxic, difficult workup (remove hydroquinone). |

| Activated | Radical/Surface oxidation | Mild, easy workup (filtration). | Requires large excess (10-20 eq), variable activity of reagent. |

| CAN (Ceric Ammonium Nitrate) | Single Electron Transfer (SET) | Fast, works in aqueous/organic mix [2]. | Strong oxidant, may affect other sensitive functional groups. |

| Electrochemical (NaCl) | Anodic Oxidation | Green chemistry, uses cheap NaCl as mediator [3].[3] | Requires electrochemistry setup (potentiostat). |

Standard Protocol (DDQ Method):

-

Dissolve pyrazoline (1.0 eq) in Dioxane or Benzene.

-

Add DDQ (1.1 eq) slowly at RT (Exothermic!).

-

Stir for 1-3 hours. Monitor TLC (Pyrazoles are usually less polar than pyrazolines).

-

Filter off the precipitated DDQ-H2 (hydroquinone).

-

Wash filtrate with 5% NaOH/NaHCO3 to remove residual quinone.

Module 4: N-Alkylation Regioselectivity

The Issue:

Alkylation of a parent NH-pyrazole (

Mechanistic Insight: The NH-pyrazole exists in tautomeric equilibrium. The alkylation ratio depends on:

-

Tautomer Population: The major tautomer is not necessarily the most reactive one.

-

Lone Pair Availability: The pyridine-like nitrogen (N2) is the nucleophile, but the proton hops between nitrogens.

Troubleshooting Guide:

-

Scenario A: Steric Control.

-

If C3 has a bulky group (e.g., t-Butyl) and C5 is small (H or Me), alkylation will preferentially occur at the less hindered nitrogen (distal to the bulky group).

-

-

Scenario B: Chelation Control.

-

Use Magnesium (

) catalysis. Magnesium coordinates to the pyrazole and the alkylating agent, directing the alkyl group to a specific nitrogen via a transient template effect [4].

-

-

Scenario C: Transient Protection.

-

Strategy: Do not alkylate the pyrazole. Instead, use a substituted hydrazine (

) in the initial Knorr synthesis to lock the regiochemistry from the start.

-

Visual Logic: Troubleshooting Workflow

Caption: Rapid diagnostic flow for common pyrazole synthesis failures.

References

-

Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link

-

Ghasemnejad-Bosra, H., et al. (2015). An efficient oxidation of 2-pyrazolines and isoxazolines by ceric ammonium nitrate (CAN) under solvent free conditions. Organic Chemistry: An Indian Journal, 11(6). Link

-

Hofmann, S., et al. (2023).[3] Electrochemically enabled oxidative aromatization of pyrazolines.[3] Organic & Biomolecular Chemistry, 21, 4983-4987. Link

-

Kashif, M., et al. (2022). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 33. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Technical Support Center: 4-Methyl-1H-pyrazol-3-ol Synthesis

This guide addresses the technical challenges in the scale-up synthesis of 4-methyl-1H-pyrazol-3-ol (CAS: 3947-61-3), a structural isomer often confused with the more common 3-methyl derivative.

Unlike the straightforward condensation of ethyl acetoacetate to yield 3-methyl-pyrazolone, the 4-methyl isomer requires a specific C4-alkylation strategy, typically involving the formylation of ethyl propionate. This guide focuses on the Ethyl 2-formylpropionate route, which is the industry standard for obtaining the 4-methyl substitution pattern with an unsubstituted C5 position.

Module 1: Reaction Design & Critical Pathways

Core Synthesis Logic: To achieve a methyl group solely at the C4 position (and H at C3/C5), you cannot use ethyl acetoacetate.[1] You must use Ethyl 2-formylpropionate (generated in situ) cyclized with hydrazine.[1]

-

Step 1: Claisen Condensation (Formylation) [1]

-

Reagents: Ethyl Propionate + Ethyl Formate + Base (NaOEt).[1]

-

Intermediate: Sodium salt of ethyl 2-formylpropionate.

-

-

Step 2: Knorr-Type Cyclization

Figure 1: Synthetic pathway for 4-methyl-1H-pyrazol-3-ol via formylation strategy.

Module 2: Troubleshooting Guide (Q&A)

Q1: My product is an oil that refuses to crystallize. What went wrong? Diagnosis: This is the most common issue in pyrazolone synthesis and usually stems from three causes:

-

Residual Solvent/Hydrazine: Pyrazolones are amphoteric and can trap solvents.[1]

-

Incomplete Decarboxylation/Formylation: If the formylation step (Step 1) was not rigorous, you may have unreacted ethyl propionate.[1]

-

Tautomeric Equilibrium: The compound exists as a mix of OH (enol) and NH (keto) forms.[1] In impure states, these prevent lattice formation.[1]

Corrective Protocol:

-

The "High-Vacuum" Trick: Dissolve the oil in minimum NaOH (10% aq), wash with ether (to remove non-acidic impurities), then re-acidify slowly with HCl to pH 5-6.[1]

-

Seed Crystallization: Use Ethanol/Ether (1:3).[1] If no seed is available, scratch the glass surface vigorously at 0°C.[1]

-

Azeotropic Drying: If water is trapped, reflux with toluene and a Dean-Stark trap, then cool to precipitate.

Q2: The NMR spectrum shows "missing" peaks or double sets of signals. Diagnosis: You are observing desmotropy (prototropic tautomerism).[1]

-

DMSO-d6: Usually favors the 1H-pyrazol-3-ol (OH form) or a rapid equilibrium appearing as average signals.

-

CDCl3: Often shows the 1,2-dihydro-3H-pyrazol-3-one (NH/C=O form) or dimers.

-

Observation: You may see the C4-Methyl doublet collapse to a singlet or broaden depending on the rate of proton exchange at N1/N2.[1]

Action: Do not discard the batch. Run the NMR in DMSO-d6 with a drop of D2O to exchange the OH/NH protons.[1] This usually simplifies the spectrum to the distinct pyrazole skeleton signals.[1]

Q3: I am seeing a violent exotherm during hydrazine addition. Diagnosis: Hydrazine condensation is highly exothermic.[1][6] In scale-up (>100g), this heat accumulation degrades the unstable formyl-ester intermediate.[1]

Control Strategy:

-

Reverse Addition: Do NOT add hydrazine to the ester.[1] Add the ester enolate solution slowly to a chilled, buffered hydrazine solution.

-

Temperature Limit: Maintain internal temperature < 15°C during addition. Only heat to reflux after addition is complete.[1]

Module 3: Scale-Up Safety & Handling (Hydrazine)

Hydrazine Hydrate is a potent carcinogen, corrosive, and a reducing agent. Scale-up introduces risks of thermal runaway and vapor exposure.

Mandatory Safety Protocol:

-

Closed Loop System: Use a pressure-equalizing dropping funnel with a PTFE line for hydrazine transfer.[1] Never pour open vessels.

-

Neutralization Station: Keep a 5% Calcium Hypochlorite (bleach) solution nearby.[1]

-